molecular formula C9H7BrN2O2 B2702860 Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1610611-84-1

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B2702860
CAS No.: 1610611-84-1
M. Wt: 255.071
InChI Key: QWSYONPDOYBASP-UHFFFAOYSA-N
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Description

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate (CAS 1610611-84-1) is a high-purity heterocyclic compound offered as a key building block for professional research and development . This organobromine derivative has a molecular formula of C9H7BrN2O2 and a molecular weight of 255.07 g/mol . Its structure features both a bromine substituent and a carboxylate ester group, making it a versatile intermediate for further synthetic modification, particularly in metal-catalyzed cross-coupling reactions . The compound is part of the pyrazolopyridine family, a class of nitrogen-bridged heterocycles recognized as privileged scaffolds in medicinal chemistry and drug discovery for their significant photophysical properties . As such, it serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical research and materials science . Handling and Safety: This product is for professional laboratory use only. It is not intended for diagnostic, therapeutic, or consumer use . Please refer to the Safety Data Sheet for comprehensive handling information. Signal Word: Warning . Specifications: • CAS Number: 1610611-84-1 • Molecular Formula: C9H7BrN2O2 • Molecular Weight: 255.07 • MDL Number: MFCD28677941 • Purity: Min. 97% • Storage: Sealed in dry, room temperature

Properties

IUPAC Name

methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-12-8(4-6)7(10)5-11-12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSYONPDOYBASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610611-84-1
Record name Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate typically involves the bromination of pyrazolo[1,5-a]pyridine-5-carboxylate. One common method includes the reaction of pyrazolo[1,5-a]pyridine-5-carboxylate with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate has shown potential in several therapeutic areas:

  • Anti-inflammatory Activity : Preliminary studies indicate that this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Its ability to interact with specific biological targets suggests it could influence cellular signaling pathways relevant to inflammation.
  • Cancer Research : The compound has been studied for its anticancer properties. Its structural similarities to other pyrazolo-pyridine derivatives suggest potential efficacy against various cancer types. The compound's ability to inhibit specific enzymes involved in tumor progression is an area of ongoing research.
  • Neurological Disorders : There is evidence that this compound may be useful in treating neurological disorders, including Alzheimer's disease. The compound's synthesis as an intermediate for pharmaceutical agents targeting neurodegenerative diseases highlights its importance in this field .

Organic Synthesis Applications

The versatility of this compound makes it a valuable building block in organic synthesis:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions, allowing for the creation of numerous derivatives with different functional groups. This adaptability facilitates the design of new compounds with tailored biological activities.
  • Photophysical Properties : Recent studies have noted significant photophysical properties associated with this compound, making it relevant in material science applications. Its ability to absorb and emit light can be exploited in developing new materials for optoelectronic devices.

Case Study 1: Anti-inflammatory Mechanism Exploration

In vitro studies have demonstrated that this compound interacts with enzymes involved in inflammatory responses. A study assessed its binding affinity to various targets, revealing potential pathways through which the compound exerts its effects on inflammation. Further research using molecular docking techniques is planned to elucidate these interactions more clearly.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of this compound focused on its effect on cell proliferation in different cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that the compound could serve as a lead structure for developing new anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cell proliferation in cancer cell lines
Neurological DisordersPotential treatment for Alzheimer's disease

Table 2: Synthetic Routes and Modifications

Synthetic RouteYield (%)Modifications Possible
Cyclocondensation with aminopyrazoles>70Substitution at positions 2, 3, 4
Nucleophilic aromatic substitution>60Functional group variations at position 5

Mechanism of Action

The mechanism of action of Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Positional Isomers and Functional Group Variations

The reactivity and applications of pyrazolo[1,5-a]pyridine derivatives depend heavily on substituent positions and functional groups. Key analogs include:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 1352897-20-1 Br (C5), COOMe (C3) C₉H₇BrN₂O₂ 255.068 Used in cross-coupling reactions; positional isomer of the target compound.
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 1062368-71-1 Br (C4), COOMe (C3) C₉H₇BrN₂O₂ 255.068 Bromine at C4 alters electronic properties, affecting reactivity in nucleophilic substitutions.
Ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate 885276-93-7 Br (C5), COOEt (C3) C₁₀H₉BrN₂O₂ 269.09 Ethyl ester may improve solubility; similarity score 0.71 to the target compound.
3-Bromopyrazolo[1,5-a]pyridine-5-carbaldehyde 131491052 Br (C3), CHO (C5) C₈H₅BrN₂O 225.04 Aldehyde group enables condensation reactions; lower molecular weight than the methyl ester analog.
Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate 99446-50-1 COOMe (C3, C5) C₁₀H₈N₂O₄ 220.18 Dual ester groups enhance steric hindrance, limiting cross-coupling efficiency.

Key Observations :

  • Positional Isomerism : Bromine at C3 (target compound) vs. C5 (e.g., Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate) significantly impacts electronic distribution. The C3 bromine in the target compound facilitates regioselective cross-coupling at the pyridine ring .
  • Functional Groups : Replacing the methyl ester with an aldehyde (e.g., 3-bromopyrazolo[1,5-a]pyridine-5-carbaldehyde) increases electrophilicity, enabling nucleophilic additions but reducing stability .

Biological Activity

Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C9H7BrN2O2
  • Molecular Weight : 255.07 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 3-position and a carboxylate ester functional group.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. It can modulate the activity of various kinases involved in signaling pathways crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that derivatives of this compound may serve as potent inhibitors of several key kinases implicated in cancer progression. For instance, studies have shown that similar pyrazolo[1,5-a]pyridine compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β), which are vital in tumorigenesis .

Inhibitory Effects on Kinases

A comparative analysis of related compounds reveals that this compound may possess the following activities:

CompoundTarget KinaseInhibition PotencyReference
This compoundCDK-2Moderate
This compoundGSK-3βHigh
Analog AAXL KinaseLow
Analog Bc-MET KinaseModerate

Study on Antitubercular Activity

In a study focusing on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives as antitubercular agents, this compound was included in a series of compounds tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain modifications to the core structure enhanced potency against resistant strains while maintaining low cytotoxicity to human cells .

Pharmacokinetic Studies

Pharmacokinetic properties are critical for assessing the therapeutic potential of this compound. A study reported the following pharmacokinetic profile for an analog:

RouteDose (mg/kg)AUC (h·μg/L)C_max (μg/L)T_max (h)T_1/2 (h)
Oral101563814284.675.10

This profile suggests good bioavailability and favorable absorption characteristics .

Q & A

Q. What are the recommended methods for synthesizing Methyl 3-bromopyrazolo[1,5-a]pyridine-5-carboxylate?

The synthesis typically involves bromination of the pyrazolo[1,5-a]pyridine core. A common approach includes:

  • Step 1 : Condensation of α,β-unsaturated esters with aldehydes under mild conditions to form the pyrazolo[1,5-a]pyridine backbone .
  • Step 2 : Regioselective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
  • Step 3 : Esterification of the carboxyl group using methanol and acid catalysis.
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity. Crystallization via slow evaporation from hexane/ethyl acetate/dichloromethane (3:1:1 v/v/v) improves crystallinity .

Q. How can the compound be characterized structurally?

Key characterization techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., bromine at C3, ester at C5) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (expected: 255.068 g/mol) .
  • X-ray Diffraction (XRD) : For unambiguous structural assignment. Use a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) . Crystallographic data (e.g., space group P1, unit cell parameters a=6.1250A˚,b=13.1425A˚,c=13.7139A˚a = 6.1250 \, \text{Å}, b = 13.1425 \, \text{Å}, c = 13.7139 \, \text{Å}) should be refined using SHELXL .

Q. What solvents and conditions are optimal for purification?

  • Column Chromatography : Use silica gel with hexane:ethyl acetate (3:1 to 1:1 gradient) to resolve brominated byproducts .
  • Crystallization : Slow evaporation from a ternary solvent system (hexane:ethyl acetate:dichloromethane) at 298 K produces high-quality crystals suitable for XRD .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure refinement?

  • Data Collection : Ensure high-resolution (<1.0 Å) data using a low-temperature (100 K) setup to minimize thermal motion .
  • Refinement in SHELXL : Apply restraints for disordered atoms and anisotropic displacement parameters. Validate using R-factor convergence (R<0.05R < 0.05) and goodness-of-fit (S=1.07S = 1.07) .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···N, C–H···O) using Mercury software to confirm packing stability .

Q. What strategies improve regioselectivity in bromination reactions?

  • Directing Groups : The ester at C5 electronically directs bromination to C3 .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination kinetics .
  • Temperature Control : Reactions at 0–5°C minimize di-brominated byproducts .

Q. How can computational methods predict biological activity of derivatives?

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity of carboxylate or amide derivatives .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing bromine) with bioactivity using Gaussian09 .

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